4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(cyclopropylmethyl)-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-15-12(8-11-2-3-11)9-13(16-10)17-6-4-14-5-7-17/h9,11,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUNKLSXMIXYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation and Functionalization
The preparation typically starts with a pyrimidine scaffold, which can be constructed via classical condensation reactions of amidines with β-dicarbonyl compounds or through nucleophilic aromatic substitution (S_NAr) on dichloropyrimidine intermediates.
Nucleophilic Aromatic Substitution (S_NAr):
Dichloropyrimidine derivatives serve as key intermediates. The chlorine atoms at positions 4 and 6 are selectively displaced by nucleophiles such as cyclopropylmethylamine and piperazine, respectively. This regioselective substitution is critical to obtain the desired substitution pattern on the pyrimidine ring.
For example, regioselective substitution of dichloropyrimidine with cyclopropylmethylamine followed by reaction with piperazine under controlled conditions yields the target compound.Buchwald–Hartwig Amination:
In some synthetic schemes, Buchwald–Hartwig amination is employed to introduce the piperazine ring at the 6-position of the pyrimidine core, leveraging palladium-catalyzed cross-coupling reactions under mild conditions to tolerate various functional groups.
Use of Microwave Irradiation and Heating
Microwave-assisted synthesis has been reported to enhance reaction rates and yields. For instance, heating at 160 °C under microwave irradiation for 8 hours facilitates the coupling of amines to the pyrimidine core, improving product purity and reaction efficiency.
Industrial and Laboratory Scale Production
Optimization for Industrial Scale:
Industrial synthesis focuses on maximizing yield, purity, and cost-effectiveness. This involves optimizing reaction conditions such as solvent choice, temperature, catalyst loading, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to streamline production and ensure reproducibility.Purification Techniques:
Purification is commonly achieved by flash chromatography using silica gel columns and preparative reversed-phase high-performance liquid chromatography (HPLC). Analytical methods including LC-MS and NMR spectroscopy confirm product identity and purity (≥95% purity required for biological assays).
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution (S_NAr) | Dichloropyrimidine + Cyclopropylmethylamine, base (e.g., DiPEA), solvent (DMF or DMSO), 100–160 °C, microwave heating optional | Selective substitution at 4-position with cyclopropylmethylamine |
| 2 | Nucleophilic Aromatic Substitution (S_NAr) or Buchwald–Hartwig Amination | Intermediate + Piperazine, Pd catalyst (for Buchwald–Hartwig), base, solvent, heating | Introduction of piperazin-1-yl group at 6-position |
| 3 | Purification | Flash chromatography, preparative HPLC | Isolation of pure target compound |
| 4 | Characterization | 1H NMR, 13C NMR, HRMS, LC-MS | Confirmation of structure and purity |
Analytical Data Supporting Preparation
| Analytical Technique | Data Example (Representative) | Purpose |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.03 (br s, 1H), 3.30 (t, J=6.5 Hz, 2H), 1.14–0.99 (m, 1H) | Confirm proton environment |
| 13C NMR (101 MHz, CDCl3) | δ 164.66, 139.92, 51.68, 10.88 | Confirm carbon framework |
| HRMS (ESI+) | Calculated m/z 396.2394; Found 396.2387 | Molecular weight confirmation |
| LC-MS Purity | ≥95% purity confirmed | Purity assessment |
Summary of Key Preparation Considerations
- Use of dichloropyrimidine intermediates enables regioselective substitution.
- Cyclopropylmethylamine is introduced at position 4 via nucleophilic substitution.
- Piperazine is introduced at position 6 either via nucleophilic substitution or palladium-catalyzed amination.
- Microwave heating accelerates reactions and improves yields.
- Purification by chromatography ensures high purity (>95%) for biological evaluation.
- Analytical characterization (NMR, HRMS, LC-MS) confirms structural integrity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new chemical entities and in studying reaction mechanisms.
Biology: In biological research, 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is utilized to investigate its interactions with biological targets, such as enzymes and receptors. It can act as a probe to study biological pathways and processes.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as in the treatment of diseases.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism by which 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and synthetic differences between 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine and related compounds:
Substituent Effects on Piperazine/Piperidine Moieties
- Cyclopropylmethyl vs. Chloroethyl (): The cyclopropylmethyl group in the target compound offers superior metabolic stability compared to the chloroethyl substituent in 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine. Chloroethyl groups are prone to elimination or nucleophilic substitution, limiting their utility in vivo .
- Piperazine vs. Piperidine (): Piperazine’s additional nitrogen atom enables stronger hydrogen-bonding interactions with biological targets compared to piperidine. For example, 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine lacks the basicity required for protonation at physiological pH, reducing its bioavailability .
Core Structure Variations
- Pyrimidine vs. Styryl-Pyran (): The pyrimidine core in the target compound allows for planar π-π stacking with aromatic residues in enzymes or receptors, whereas the styryl-pyran core in PZ-DCM enables fluorescence via extended conjugation. This highlights the trade-off between biochemical targeting and optical properties .
- Spirocyclic Derivatives (): Incorporation of the target compound into spirocyclic frameworks (e.g., COMPOUND 36) enhances conformational rigidity, improving binding affinity to neurotensin receptors. The cyclopropylmethyl group further optimizes hydrophobic interactions within receptor pockets .
Biological Activity
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with cyclopropyl, methyl, and piperazine groups. Its molecular formula is , and its structure allows for significant interaction with biological targets.
Target Interactions
Research indicates that 4-(cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine can inhibit key enzymes involved in cellular signaling pathways. Notably, it has shown potential in inhibiting:
- Acetylcholinesterase (AChE) : This inhibition can enhance cholinergic neurotransmission, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's.
- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can disrupt cell cycle progression, leading to apoptosis in cancer cells.
Biochemical Pathways
The compound's action on AChE affects learning and memory by modulating neurotransmitter levels. Its interaction with CDKs leads to a cascade of cellular events resulting in programmed cell death (apoptosis) in tumor cells.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| Colo-205 | 0.01 |
| A2780 | 0.12 |
These results indicate a potent cytotoxic effect against these cancer types, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
The inhibition of AChE suggests that the compound may also serve as a neuroprotective agent. Studies have indicated that similar compounds can enhance cognitive function by increasing acetylcholine levels in the brain .
Case Studies and Research Findings
Several studies have highlighted the biological activity of 4-(cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine:
- Antitumor Efficacy : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models, showcasing its potential in cancer therapy .
- Neuroprotective Potential : Another research effort indicated that the compound improved memory retention in animal models through its action on cholinergic pathways .
- Enzyme Inhibition : Biochemical assays confirmed that the compound effectively inhibits CDKs, leading to reduced cell proliferation rates in various cancer cell lines .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound reveals moderate stability under physiological conditions, with some degradation observed over extended periods. Dosage studies indicate that lower concentrations effectively inhibit target enzymes without significant toxicity to normal cells.
Q & A
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., urease active site residues His⁵⁰⁰ and Asp⁶⁰³) .
- Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Predictive algorithms correlate substituent electronegativity (e.g., cyclopropyl’s inductive effect) with bioactivity .
What strategies differentiate this compound from structurally similar pyrimidine derivatives?
Q. Advanced
- Substituent analysis : The cyclopropylmethyl group enhances metabolic stability compared to bulkier alkyl chains (e.g., tert-butyl) .
- SAR studies : Piperazine’s N4 position tolerates modifications (e.g., methyl groups) without losing AChE affinity, unlike rigid heterocycles .
- Crystallographic comparisons : Dihedral angles between pyrimidine and aryl groups (e.g., 29.41° vs. 46.32° in analog structures) influence target selectivity .
How can low aqueous solubility be addressed in pharmacological testing?
Q. Advanced
- Salt formation : Hydrochloride or phosphate salts improve solubility (e.g., 2.5-fold increase in HCl salt at pH 6.5) .
- Co-solvents : Ethanol or Captisol® enhance solubility in preclinical formulations .
- Nanoemulsions : Lipid-based carriers (e.g., lecithin-Tween 80) achieve >90% encapsulation efficiency .
What analytical methods ensure purity and stability during storage?
Q. Basic
- HPLC : Reverse-phase C18 columns (e.g., 95:5 H₂O:MeCN mobile phase) detect impurities ≤0.1% .
- Thermogravimetric Analysis (TGA) : Monitors decomposition thresholds (>200°C indicates thermal stability) .
- Forced degradation studies : Exposure to UV light, humidity, and oxidative conditions (e.g., 3% H₂O₂) validates shelf life .
How do reaction solvent choices impact the synthesis of intermediates?
Q. Advanced
- Polar aprotic solvents (DMF, DMSO) : Accelerate SNAr reactions but risk carbocation formation with cyclopropylmethyl groups .
- Ether solvents (THF) : Minimize side reactions in Grignard additions but require low temperatures (−78°C) .
- Solvent-free mechanochemistry : Ball milling reduces piperazine coupling times by 60% .
What are the key challenges in scaling up the synthesis for preclinical studies?
Q. Advanced
- Byproduct control : Optimize stoichiometry (1.2 eq piperazine) to avoid dimerization .
- Continuous flow systems : Microreactors improve heat dissipation during exothermic steps (e.g., cyclopropane ring closure) .
- Regulatory compliance : Adhere to ICH Q3A guidelines for impurity thresholds (<0.15% for unknown impurities) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
